1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one
Description
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-3-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-10(13)8-4-5-9(7-12)11(6-8)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
QEKXTRDWIJLMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)CCl)SC |
Origin of Product |
United States |
Preparation Methods
Catalytic Innovations in Chloromethylation
Recent advancements, as detailed in patent WO2020250018A1, highlight the use of low molecular weight carboxylic acids (e.g., acetic acid) as non-corrosive catalysts. Traditional methods relied on ZnCl2, which generated acidic waste, whereas carboxylic acids (0.5–10 wt% relative to substrate) enable efficient chloromethylation with reduced environmental impact. For instance, substituting ZnCl2 with acetic acid in toluene solvent achieved 90–93% yields in chloromethylation of analogous substrates under controlled HCl addition (45–65°C, 12–24 h).
Substrate Activation and Regioselectivity
The methylthio group’s strong electron-donating capacity activates the aromatic ring, directing chloromethylation to the para position. In a model reaction, 3-(methylthio)toluene underwent chloromethylation at 70–100°C for 10–30 h with concentrated H2SO4 as a co-catalyst, yielding 4-(chloromethyl)-3-(methylthio)toluene at >99% purity. This regioselectivity is critical for subsequent acylation steps.
Integrated Synthetic Routes
Sequential Chloromethylation-Acylation Approach
- Chloromethylation : 3-(Methylthio)toluene reacts with paraformaldehyde (1.5–4.0 eq) and HCl (5–7.5 eq) in toluene at 85–100°C for 10–20 h, catalyzed by acetic acid (5 wt%).
- Acylation : The chloromethylated intermediate undergoes Friedel-Crafts reaction with propanoyl chloride (1.1 eq) in dichloromethane, catalyzed by AlCl3 (1.2 eq) at 50°C for 1.5 h.
Yield : 79–84% overall.
Alternative Pathway: Acylation Prior to Chloromethylation
- Acylation : 3-(Methylthio)benzene reacts with propanoyl chloride under Friedel-Crafts conditions to form 3-(methylthio)phenylpropan-1-one.
- Chloromethylation : Blanc reaction introduces the chloromethyl group para to the methylthio substituent.
Challenge : The electron-withdrawing ketone group deactivates the ring, necessitating elevated temperatures (100–120°C) and extended reaction times (24–30 h).
Comparative Analysis of Methodologies
The sequential chloromethylation-acylation route offers superior yields and purity, as the methylthio group’s activation dominates directing effects. Conversely, reversing the steps introduces steric and electronic challenges, diminishing efficiency.
Emerging Techniques and Process Intensification
Chemical Reactions Analysis
1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Scientific Research Applications
1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Observations :
- Chloromethyl vs. Trifluoromethyl : The chloromethyl group in the target compound is more reactive in substitution reactions compared to the stable CF₃ group in ’s analog .
- Methylthio vs. Sulfonyl : Methylthio (-SMe) is less polar than sulfonyl (-SO₂Me), which may reduce solubility but improve membrane permeability in biological systems .
Key Observations :
Key Observations :
- Chloromethyl groups may confer antibacterial properties akin to chalcone derivatives in .
Biological Activity
1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one is an organic compound with a distinct structure that includes a chloromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. This unique arrangement contributes to its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C11H13ClOS
- Molar Mass : Approximately 214.71 g/mol
- Structural Features :
- Chloromethyl Group : Known for its ability to act as an alkylating agent, which can modify nucleophilic sites on biomolecules.
- Methylthio Group : Enhances lipophilicity, potentially improving binding affinity to target proteins.
The biological activity of 1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one primarily involves interactions with various biological targets through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
- Protein-Ligand Interactions : It can modulate protein functions by forming covalent bonds or through hydrogen bonding and hydrophobic interactions with target proteins.
Biological Applications
The compound has shown potential in several areas:
- Medicinal Chemistry : It is being explored for its ability to develop pharmaceutical agents that target specific enzymes or receptors.
- Material Science : Utilized in the synthesis of polymers and materials with tailored properties.
- Biological Studies : Employed in research to elucidate biochemical pathways and mechanisms of action.
Case Study 1: Enzyme Inhibition
Research indicates that 1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one can act as an inhibitor for specific enzymes. For instance, studies have shown that the chloromethyl group can interact with nucleophilic sites in proteins, leading to inhibition of enzymatic activity. This mechanism is crucial for developing drugs targeting metabolic pathways involved in diseases such as cancer and diabetes.
Case Study 2: Protein Interaction Studies
In various studies, the compound has been evaluated for its ability to bind with proteins involved in critical cellular processes. The methylthio group enhances membrane permeability, allowing better access to intracellular targets. This property is particularly beneficial in designing compounds aimed at intracellular signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 1-(4-Chloromethyl-3-methylthio)phenylpropan-1-one | Structure | Enzyme inhibition, protein modulation | Unique substitution pattern |
| Compound A | Structure | Moderate enzyme inhibition | Lacks methylthio group |
| Compound B | Structure | Strong receptor binding | Contains additional functional groups |
Q & A
Q. What are the established synthetic routes for 1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one, and what methodologies are commonly employed?
The synthesis of this compound can be approached via Claisen-Schmidt condensation or N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation . For example:
- Claisen-Schmidt condensation : Reacting a substituted acetophenone derivative (e.g., 4-(chloromethyl)-3-(methylthio)acetophenone) with an aldehyde under acidic conditions (e.g., thionyl chloride in ethanol) .
- NHC catalysis : Utilizing aldehydes and α,β-unsaturated ketones in the presence of NHC catalysts to achieve decarboxylative coupling, as demonstrated in analogous propanone syntheses .
Key parameters include solvent choice (ethanol, THF), temperature control (room temperature to 80°C), and purification via silica gel chromatography .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Standard characterization methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the methylthio group (δ ~2.5 ppm in H NMR) and chloromethyl moiety (δ ~4.5 ppm) can be distinguished .
- HRMS : To verify molecular weight (e.g., CHClOS requires m/z 228.03) .
- IR spectroscopy : Identification of carbonyl stretches (~1700 cm) and C-S bonds (~650 cm) .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound, particularly during condensation steps?
Yield optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Grubbs-2) or Lewis acids (e.g., BF) to enhance reaction efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while non-polar solvents (e.g., cyclohexane) can suppress side reactions .
- Temperature modulation : Gradual heating (e.g., 60–80°C) to accelerate condensation while avoiding decomposition .
Q. How should contradictions in spectral data (e.g., unexpected NMR signals) be resolved?
- Multi-technique validation : Cross-validate NMR data with 2D-COSY or HSQC to resolve overlapping signals. For example, distinguishing between regioisomers arising from chloromethyl vs. methylthio substitution .
- Comparative analysis : Reference spectral libraries of structurally similar compounds (e.g., 1-[4-(methylthio)phenyl]-3-pyridinylpropan-1-one) to identify anomalies .
Q. What role do the chloromethyl and methylthio substituents play in modulating the compound’s reactivity?
- Electrophilicity : The chloromethyl group enhances electrophilic character at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions) .
- Steric and electronic effects : The methylthio group’s electron-donating nature may stabilize intermediates via resonance, while its bulkiness influences regioselectivity in cross-coupling reactions .
- Comparative studies : Analogues lacking the chloromethyl group (e.g., 1-(3-(methylthio)phenyl)propan-1-one) exhibit reduced halogen-bonding capacity, impacting crystallization behavior .
Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
- Substituent variation : Systematically replace the chloromethyl group with bromo or iodo analogs to study halogen-dependent bioactivity .
- Functional group interconversion : Convert the ketone to a hydroxylamine or hydrazone derivative to explore redox-active properties .
- Computational modeling : Use DFT calculations to predict electronic effects of substituents on reaction pathways (e.g., Fukui indices for electrophilic attack) .
Methodological Notes
- Data contradiction analysis : When conflicting spectral data arise, replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude oxidation by-products .
- Reaction optimization : Design a factorial experiment varying catalysts, solvents, and temperatures to identify dominant yield factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
